Ammonium hydrogen maleate

説明

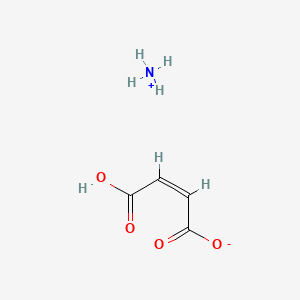

Ammonium hydrogen maleate is an organic compound with the chemical formula C4H7NO4 . It appears as a white crystalline solid . It is soluble in water, and its solubility increases with the increase of temperature .

Synthesis Analysis

Ammonium hydrogen maleate can be prepared by reacting maleic acid with ammonia . Maleic acid is first reacted with sodium hydroxide to form sodium maleate and then by reaction with ammonia to form ammonium hydrogen maleate .Molecular Structure Analysis

Ammonium hydrogen maleate crystallizes in the orthorhombic system with a = 0.4616(1), b = 0.8085(2), c = 1.6410(5) nm, Z = 4 in space group Pbcm . It is isostructural with the analogous potassium salt .Chemical Reactions Analysis

Ammonium hydrogen maleate can react with alkali to generate the corresponding maleate . It is commonly used as organic reagents in organic synthesis reactions, such as catalysts for catalyst synthesis and reactions .Physical And Chemical Properties Analysis

Ammonium hydrogen maleate has a molecular weight of 133.1 . It is soluble in water, and its solubility increases with the increase of temperature . The melting point of ammonium hydrogen maleate is between 170-175 degrees Celsius .科学的研究の応用

Application in High Pressure Structural Studies

Specific Scientific Field

This application falls under the field of Chemistry and Material Science .

Summary of the Application

Ammonium hydrogen maleate is used in high pressure structural studies to understand the effect of pressure on the structure of pharmaceutical inactive excipients . These studies can provide useful information about their stability in the formulation and overall chemical interactions with active ingredients .

Methods of Application or Experimental Procedures

The research involves applying pressure to the structure of hydrogen maleates with small cations (including ammonium) and observing the resulting structural changes . The response to pressure leads to hydrogen bonding rearrangement, phase transitions, increase of the cation coordination number, the transformation in the anions packing and, eventually, collapse of the crystal structure .

Results or Outcomes

The results showed that initially symmetric intramolecular hydrogen bonds in hydrogen maleates localize under pressure on one of the oxygens, leading to a break in crystal symmetry . This proton-transfer points to a pressure-driven change of reactivity in this simple system, which acts as a prototype for biologically active enzymatic centers .

Application in Crystal Structure Analysis

Specific Scientific Field

This application falls under the field of Crystallography .

Summary of the Application

Ammonium hydrogen maleate is used in the analysis of crystal structures . It is particularly useful for studying the effects of the ammonium ion on the structure .

Methods of Application or Experimental Procedures

The crystal structure of ammonium hydrogen maleate was analyzed using X-ray diffraction . The data were corrected for variations in reference reflections and Lorentz-polarization effects .

Results or Outcomes

The crystal structure of ammonium hydrogen maleate was found to be essentially the same as that of potassium hydrogen maleate . It is composed of alternate layers of NH4+ and planar hydrogen maleate ions . The ions lie in special positions due to space group considerations .

Application in Green Synthesis of Ammonia

Specific Scientific Field

This application falls under the field of Chemical Engineering and Energy Storage .

Summary of the Application

Ammonium hydrogen maleate is used in the green synthesis of ammonia as a hydrogen-storage carrier under the 'hydrogen 2.0 economy’ . This process is characterized by its environmental friendliness, high efficiency, lack of carbon emissions, and wide range of applications .

Methods of Application or Experimental Procedures

The research involves the development of green and sustainable ammonia-synthesis methods such as electrocatalysis, photocatalysis, photoelectrocatalysis, and biocatalysis . These methods have successfully produced ammonia from nitrogen and water, resulting in lower costs .

Results or Outcomes

These technologies can be used to flexibly integrate renewable energy, including intermittent renewable energy, to achieve distributed ammonia synthesis . These benefits contribute to both global energy and environmental sustainability goals .

Application in Ammonia Fuel Cells

Specific Scientific Field

This application falls under the field of Energy and Environmental Science .

Summary of the Application

Ammonium hydrogen maleate is used in the development of ammonia fuel cells . Ammonia is a promising indirect hydrogen storage medium that has well-established storage and transportation links to make it an accessible fuel source .

Methods of Application or Experimental Procedures

The research involves a comparative study based on the chosen design, working principles, advantages, and disadvantages of direct ammonia fuel cells .

Results or Outcomes

At present, several challenges such as material selection, NOx formation, CO2 tolerance, limited power densities, and long-term stability must still be overcome . However, the notion of ‘green ammonia’ synthesized from renewable energy sources is an emerging topic that may open significant markets and provide a pathway to decarbonize a variety of applications reliant on fossil fuels .

Application in Sustainable Ammonia Production

Specific Scientific Field

This application falls under the field of Chemical Engineering and Environmental Sustainability .

Summary of the Application

Ammonia production is vital in global industries but faces increasing environmental concerns, necessitating a shift towards sustainable methods . Ammonium hydrogen maleate can play a role in these sustainable pathways to ammonia .

Methods of Application or Experimental Procedures

This research comprehensively explores diverse hydrogen production approaches and their potential impact on sustainable ammonia synthesis . The primary focus is investigating hydrogen production methods that enhance both efficiency and sustainability in ammonia synthesis .

Results or Outcomes

Through a thorough examination of hydrogen production methods and catalytic advances, this review provides valuable insight into greener and more efficient ammonia production practices . It emphasizes the importance of exploring hydrogen production methods and leveraging catalysts to improve ammonia production sustainability and efficiency .

Application in Structural Variety Studies

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Ammonium hydrogen maleate is used in studies exploring the structural variety of alkali hydrogen maleates at high pressure .

Methods of Application or Experimental Procedures

The research involves applying pressure to the structure of hydrogen maleates with small cations (including ammonium) and observing the resulting structural changes .

Results or Outcomes

The effect of pressure on the structure of pharmaceutical inactive excipients, such as hydrogen maleates, can provide useful information about their stability in the formulation and overall chemical interactions with active ingredients .

将来の方向性

Ammonia, a carbon-free hydrogen-rich carrier, has unique advantages of high energy density, easy storage and transportation, reliable safety, a mature industrial foundation and no tail-end carbon emissions . Therefore, as a rich source of hydrogen, ammonia has great potential for hydrogen storage, direct use in fuel cells or reforming decomposition to produce hydrogen .

特性

IUPAC Name |

azanium;(Z)-4-hydroxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVWBYNKMPGKRG-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

44742-89-4, 54180-89-1, 188023-47-4, 39444-67-2, 23705-99-9 | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44742-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54180-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, homopolymer, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188023-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39444-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23705-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hydrogen maleate | |

CAS RN |

44742-89-4 | |

| Record name | Ammonium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)